molecular formula C13H15NO2S B2427188 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene CAS No. 2034381-66-1

9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Cat. No.: B2427188
CAS No.: 2034381-66-1
M. Wt: 249.33
InChI Key: VOHGOUJBBXIPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a tetrahydro-epiminonaphthalene core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable naphthalene derivative followed by the introduction of the cyclopropylsulfonyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene include other sulfonyl-substituted naphthalene derivatives and tetrahydro-epiminonaphthalene analogs.

Uniqueness

What sets this compound apart is its unique combination of a cyclopropylsulfonyl group with a tetrahydro-epiminonaphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

11-cyclopropylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c15-17(16,9-5-6-9)14-12-7-8-13(14)11-4-2-1-3-10(11)12/h1-4,9,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGOUJBBXIPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C3CCC2C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.